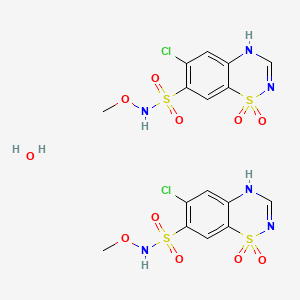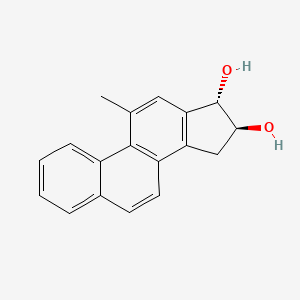
Tetramethyl 1-methoxy-13a-methyl-3-phenyl-13aH-pyrido(1,2-a)pyrrolo(2,1-c)quinoxaline-10,11,12,13-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 1-methoxy-13a-methyl-3-phenyl-13aH-pyrido(1,2-a)pyrrolo(2,1-c)quinoxaline-10,11,12,13-tetracarboxylate is a complex heterocyclic compound It is characterized by its unique structure, which includes multiple fused rings and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 1-methoxy-13a-methyl-3-phenyl-13aH-pyrido(1,2-a)pyrrolo(2,1-c)quinoxaline-10,11,12,13-tetracarboxylate involves multiple steps. One common method includes the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment . This reaction constructs the condensed pyrrolo[2,3-c]pyridine fragment, followed by the closure of the benzene ring in a ruthenium-catalyzed transformation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyl 1-methoxy-13a-methyl-3-phenyl-13aH-pyrido(1,2-a)pyrrolo(2,1-c)quinoxaline-10,11,12,13-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce partially or fully reduced analogs.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 1-methoxy-13a-methyl-3-phenyl-13aH-pyrido(1,2-a)pyrrolo(2,1-c)quinoxaline-10,11,12,13-tetracarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Analytical Chemistry: It can be used as a fluorescent probe for detecting metal ions and other analytes.
Wirkmechanismus
The mechanism of action of Tetramethyl 1-methoxy-13a-methyl-3-phenyl-13aH-pyrido(1,2-a)pyrrolo(2,1-c)quinoxaline-10,11,12,13-tetracarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholinesterase, thereby affecting neurotransmission . The compound can also interact with DNA, leading to the disruption of cellular processes in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Marinoquinolines: These compounds share a similar tricyclic structure and exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Pyonitrins: These compounds are structurally related and have been studied for their potential use in medicinal chemistry.
Uniqueness
Tetramethyl 1-methoxy-13a-methyl-3-phenyl-13aH-pyrido(1,2-a)pyrrolo(2,1-c)quinoxaline-10,11,12,13-tetracarboxylate is unique due to its specific functional groups and the combination of fused rings, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activity set it apart from other similar compounds.
Eigenschaften
| 80109-76-8 | |
Molekularformel |
C31H28N2O9 |
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
tetramethyl 5-methoxy-7-methyl-3-phenyl-2,12-diazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),3,5,8,10,13,15-heptaene-8,9,10,11-tetracarboxylate |
InChI |
InChI=1S/C31H28N2O9/c1-31-24(29(36)41-5)22(27(34)39-3)23(28(35)40-4)25(30(37)42-6)33(31)19-15-11-10-14-18(19)32-20(16-21(38-2)26(31)32)17-12-8-7-9-13-17/h7-16H,1-6H3 |
InChI-Schlüssel |
LSBIADMGSQPZHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C(=C(C(=C(N1C3=CC=CC=C3N4C2=C(C=C4C5=CC=CC=C5)OC)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







